molecular formula C7H8BrN B169587 4-Bromo-2,5-dimethylpyridine CAS No. 17117-23-6

4-Bromo-2,5-dimethylpyridine

Cat. No.: B169587
CAS No.: 17117-23-6
M. Wt: 186.05 g/mol
InChI Key: CGPIONYVXKQZPW-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethylpyridine is an organic compound with the molecular formula C₇H₈BrN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by methyl groups, and the hydrogen atom at position 4 is replaced by a bromine atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Mechanism of Action

Target of Action

4-Bromo-2,5-dimethylpyridine is primarily used in the field of organic synthesis, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary target of this compound is the organoboron reagent used in the SM coupling reaction .

Mode of Action

In the SM coupling reaction, this compound interacts with the organoboron reagent and a palladium catalyst . The bromine atom in this compound is replaced by an organoboron group through a transmetalation process . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s important to note that the compound’s bioavailability in a reaction is influenced by factors such as its concentration, the presence of a suitable catalyst, and the reaction conditions .

Result of Action

The primary result of this compound’s action in the SM coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds with diverse structures and properties .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the SM coupling reaction can be affected by the temperature, the choice of solvent, and the concentration of the reactants . Proper storage is also crucial to maintain the stability and efficacy of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,5-dimethylpyridine can be synthesized through several methods. One common method involves the bromination of 2,5-dimethylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2,5-dimethylpyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

4-bromo-2,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPIONYVXKQZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624686
Record name 4-Bromo-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17117-23-6
Record name 4-Bromo-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,5-dimethylpyridine
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Synthesis routes and methods

Procedure details

Bromination. To a solution of 1.65 g of 2,5-dimethyl-4-nitro-pyridine 1-oxide in 50 mL dry EtOAc was added 11.1 mL PBr3 at rt. The mixture was heated to reflux over 0.5 h. Reflux continued for 3 h, then cooled to rt and poured into ice and EtOAc. The resulting mixture was brought to pH 10 with addition of NaOH pellets and layers were separated. An additional EtOAc extraction was combined with the first and the organic layers were washed with brine, dried with Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography (hexanes-EtOAc) to provide 4-bromo-2,5-dimethyl-pyridine (248 mg). LCMS (m/z) 186.
Quantity
1.65 g
Type
reactant
Reaction Step One
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11.1 mL
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reactant
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50 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Customer
Q & A

Q1: How does 4-bromo-2,5-dimethylpyridine N-oxide react with potassium amide?

A1: The research indicates that this compound N-oxide, when reacted with potassium amide in liquid ammonia, undergoes an SNAr2 (addition-elimination) reaction. [] This reaction primarily leads to the formation of amino-substituted pyridine derivatives. Interestingly, unlike 3-bromo-2,5-dimethylpyridine N-oxide, the 4-bromo isomer does not show significant formation of 3,4-pyridyne-N-oxide as an intermediate. []

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